molecular formula C16H14N2O B4103619 N-benzyl-2-cyano-2-phenylacetamide

N-benzyl-2-cyano-2-phenylacetamide

Cat. No.: B4103619
M. Wt: 250.29 g/mol
InChI Key: KGDCFWIWCUAHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-cyano-2-phenylacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a benzyl group, a cyano group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-2-phenylacetamide typically involves the reaction of benzylamine with cyanoacetic acid derivatives. One common method is the direct treatment of benzylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature or with gentle heating to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyano-2-phenylacetamide can undergo various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

    Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Condensation Reactions: Formation of heterocyclic compounds such as pyridines and pyrroles.

    Substitution Reactions: Formation of substituted cyanoacetamides.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

N-benzyl-2-cyano-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-2-phenylacetamide in biological systems involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzyl and phenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-cyano-2-phenylacetamide is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and potential biological activity. These structural features make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

N-benzyl-2-cyano-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c17-11-15(14-9-5-2-6-10-14)16(19)18-12-13-7-3-1-4-8-13/h1-10,15H,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDCFWIWCUAHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-cyano-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-cyano-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-cyano-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-cyano-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-cyano-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-cyano-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.